

The Foundational Science of Tiger17 in Tissue Regeneration: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Tiger17
Cat. No.: B15542187

[Get Quote](#)

Introduction

Tiger17 is a synthetic cyclic peptide composed of 11 amino acids (c[WCKPKPKPRCH-NH₂]) that has emerged as a potent agent in promoting tissue regeneration, particularly in the context of wound healing.^{[1][2]} Derived from tigerinins, which are naturally occurring peptides found in the skin secretions of the frog *Fejervarya cancrivora*, **Tiger17** has been engineered to enhance therapeutic efficacy.^{[3][4]} This peptide has demonstrated significant effects across the three critical phases of wound healing: inflammation, proliferation, and tissue remodeling.^[1] Its mechanism of action involves the recruitment of immune cells, promotion of key cellular processes like proliferation and migration, and the activation of crucial signaling pathways. This technical guide provides an in-depth overview of the foundational science of **Tiger17**, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular pathways to support researchers, scientists, and drug development professionals.

Quantitative Data on the Efficacy of Tiger17

The pro-regenerative capabilities of **Tiger17** have been quantified through a series of in vitro and in vivo studies. The following tables summarize the key findings, offering a clear comparison of its effects at various concentrations and conditions.

Table 1: In Vitro Effects of Tiger17 on Cell Proliferation

This table details the concentration-dependent impact of **Tiger17** on the proliferation of human keratinocytes (HaCaT) and human skin fibroblasts (HSFs) after 24 hours of incubation. The data is presented as the mean percentage increase in proliferation compared to a control group.

Concentration (µg/ml)	Mean Proliferation Increase in HaCaT Keratinocytes (%)	Mean Proliferation Increase in Human Skin Fibroblasts (HSFs) (%)
2.5	20%	15%
5.0	60%	40%
10.0	110%	60%
20.0	200%	95%

Data sourced from a study by Tang et al. (2014).

Table 2: In Vivo Efficacy of Tiger17 in a Murine Full-Thickness Wound Model

This table presents the in vivo effects of topical **Tiger17** application on wound closure and re-epithelialization in a murine model.

Time Point	Residual Wound Area (%) - Vehicle Control	Residual Wound Area (%) - Tiger17 Treated
Day 2	84.1%	67.3%
Day 4	74.0%	45.6%
Day 7	56.7%	8.9%
Day 9	34.1%	5.9%
Re-epithelialization (Day 8)	42%	92%

Data sourced from a study by Tang et al. (2014).

Table 3: Impact of **Tiger17** on Key Signaling Pathways in RAW 264.7 Macrophages

This table summarizes the fold increase in the phosphorylation of key proteins in the MAPK and TGF- β /Smad signaling pathways in murine macrophages following treatment with **Tiger17**.

Concentration ($\mu\text{g/ml}$)	Erk Phosphorylation (Fold Increase vs. Control)	Smad2 Phosphorylation (Fold Increase vs. Control)
2.5	-0.3	2.57
5.0	0.63	7.14
10.0	1.67	12.29
20.0	1.89	13.14

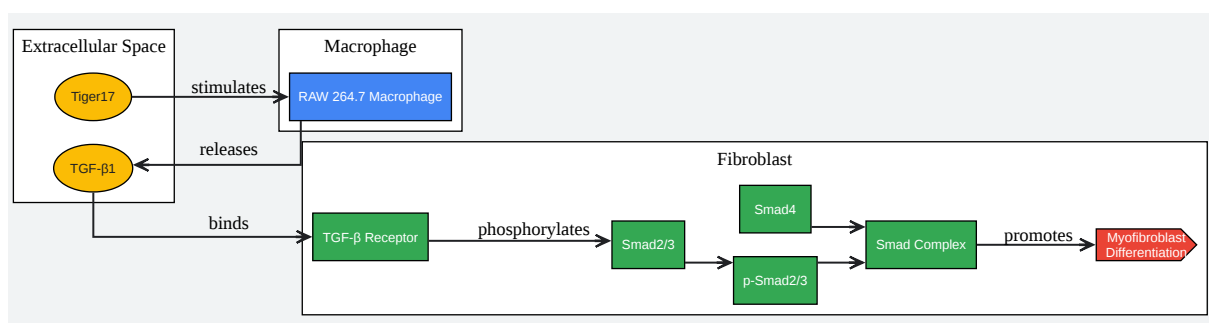
Data sourced from a study by Tang et al. (2014).

Core Signaling Pathways Activated by Tiger17

Tiger17 exerts its pro-regenerative effects by modulating key signaling cascades within target cells. The primary pathways implicated are the Transforming Growth Factor-beta (TGF- β)/Smad pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway. These pathways are central to cell proliferation, differentiation, migration, and the inflammatory response.

TGF- β /Smad Signaling Pathway

Tiger17 has been shown to stimulate murine macrophages to produce and release TGF- β 1 and Interleukin-6 (IL-6). The secreted TGF- β 1 then acts as a crucial signaling molecule that promotes the transition of fibroblasts into myofibroblasts, a critical step for wound contraction and tissue remodeling. This signaling is mediated through the canonical Smad family of proteins. **Tiger17** treatment leads to a significant, dose-dependent increase in the phosphorylation of Smad2 and Smad3, indicating the activation of this pathway.

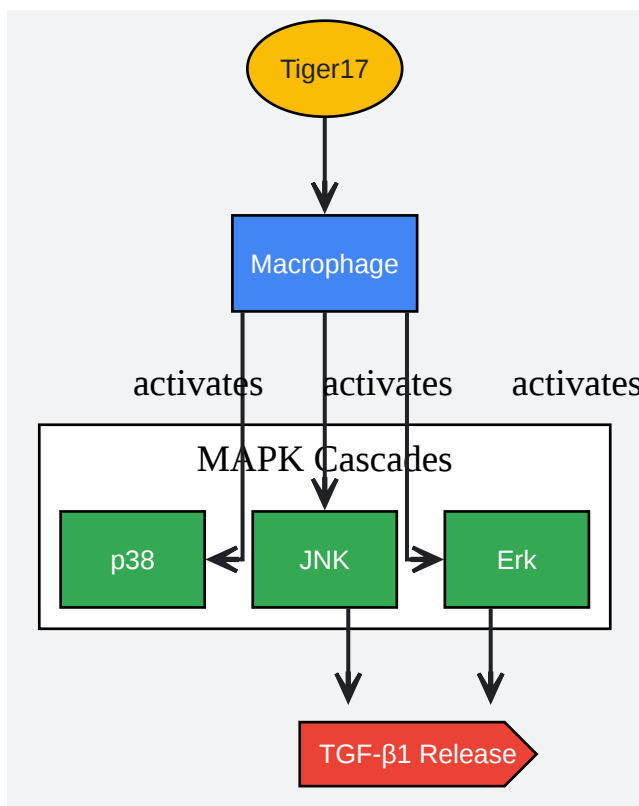


[Click to download full resolution via product page](#)

Caption: TGF- β /Smad signaling activated by **Tiger17**.

MAPK Signaling Pathway

The MAPK signaling pathways, which include the JNK, Erk, and p38 cascades, are known to have crosstalk with the TGF- β pathway and play a significant role in wound healing. **Tiger17** activates these pathways in a concentration-dependent manner in RAW 264.7 macrophage cells. Specifically, the phosphorylation of JNK and Erk is markedly increased with **Tiger17** treatment. The activation of the JNK and Erk pathways is directly involved in the **Tiger17**-stimulated release of TGF- β 1. This indicates a coordinated regulation of TGF- β expression and the overall wound healing process.



[Click to download full resolution via product page](#)

Caption: MAPK signaling pathways activated by **Tiger17** in macrophages.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of **Tiger17**'s efficacy.

Cell Proliferation Assay (MTT Assay)

- Objective: To quantify the effect of **Tiger17** on the proliferation of keratinocytes and fibroblasts.
- Cell Lines: HaCaT (human keratinocytes) and HSFs (human skin fibroblasts).
- Protocol:
 - Cells are seeded in 96-well plates at a density of 2×10^4 cells/ml and cultured in DMEM supplemented with 10% fetal bovine serum, 100 units/ml of penicillin, and 100 units/ml of

streptomycin.

- The cells are incubated in a humidified 5% CO₂ atmosphere at 37°C.
- After cell adherence, the culture medium is replaced with fresh medium containing various concentrations of **Tiger17** (e.g., 2.5, 5, 10, 20 µg/ml) or a vehicle control (sterile water).
- The cells are incubated for 24 hours.
- Following incubation, 5 mg/ml of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for an additional 4 hours.
- The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of the proliferation of the control group.

In Vitro Cell Migration Assay (Scratch Assay)

- Objective: To assess the effect of **Tiger17** on the migration of keratinocytes.
- Cell Line: HaCaT (human keratinocytes).
- Protocol:
 - HaCaT cells are grown to a confluent monolayer in culture plates.
 - A sterile pipette tip is used to create a linear "scratch" or wound in the monolayer.
 - The debris is washed away, and the medium is replaced with fresh culture medium containing either **Tiger17** at a specific concentration or a vehicle control.
 - The wound area is imaged at time 0 and at subsequent time points (e.g., up to 36 hours).
 - The rate of migration is determined by measuring the change in the width of the scratch over time. A narrower pre-wound region compared to the control indicates enhanced cell migration.

In Vivo Full-Thickness Skin Wound Healing Model

- Objective: To evaluate the in vivo efficacy of **Tiger17** in promoting wound healing.
- Animal Model: Mice.
- Protocol:
 - All experimental protocols are approved by the relevant Animal Care and Use Committee.
 - Mice are anesthetized, and their dorsal hair is shaved and the skin disinfected.
 - Two full-thickness dermal wounds are created on the back of each mouse using a biopsy punch.
 - A solution of **Tiger17** or a vehicle control is topically applied to the wounds twice daily.
 - The wounds are photographed at various post-operative days (e.g., 2, 4, 7, and 9).
 - The wound area is measured from the photographs, and the percentage of the residual wound area is calculated relative to the initial wound size.
 - At the end of the experiment (e.g., day 8), the mice are euthanized, and the wound tissue with a margin of unwounded skin is excised for histological analysis.

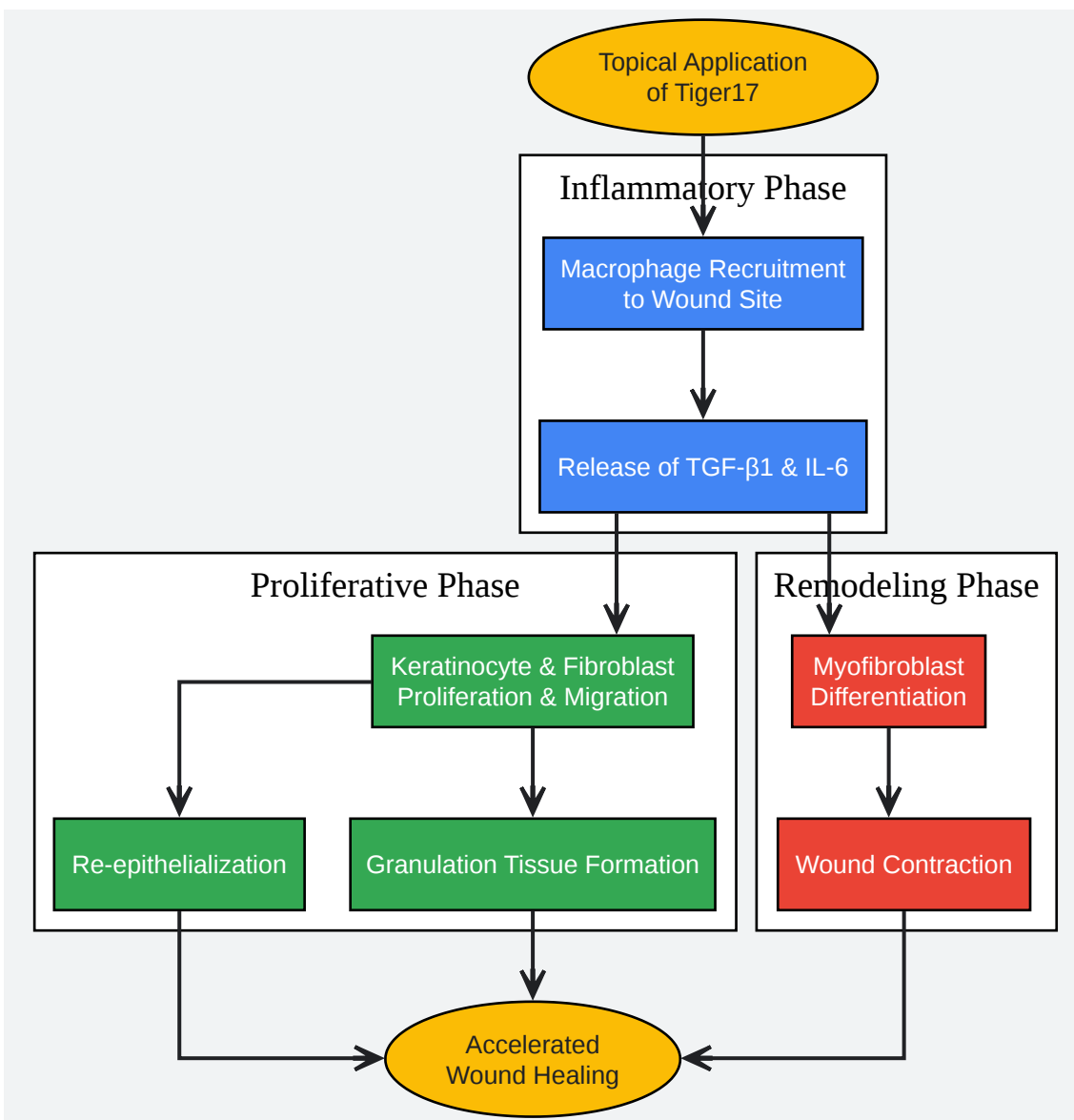
Western Blot Analysis for Signaling Pathways

- Objective: To determine the effect of **Tiger17** on the activation of MAPK and Smad signaling proteins.
- Cell Line: RAW 264.7 (murine macrophages).
- Protocol:
 - RAW 264.7 cells are treated with various concentrations of **Tiger17** for a specified duration (e.g., 1 hour for MAPK analysis, 18 hours for Smad analysis).
 - After treatment, the cells are lysed, and the total protein concentration is determined.

- Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Erk, Erk, p-Smad2, Smad2).
- The membrane is then washed and incubated with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
- The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified to determine the fold change in phosphorylation relative to the control.

Logical Workflow of Tiger17's Action in Wound Healing

The multifaceted action of **Tiger17** in tissue regeneration can be visualized as a coordinated workflow that begins with its application and culminates in accelerated wound closure and tissue remodeling. This process involves distinct but overlapping cellular and molecular events.



[Click to download full resolution via product page](#)

Caption: Workflow of **Tiger17**'s action in the stages of wound healing.

Conclusion

Tiger17 is a promising peptide-based therapeutic for tissue regeneration, with a well-defined mechanism of action centered on the modulation of the TGF- β /Smad and MAPK signaling pathways. The quantitative data from both in vitro and in vivo studies provide robust evidence of its efficacy in promoting the key cellular processes required for effective wound healing. The detailed experimental protocols outlined in this guide offer a framework for the further investigation and development of **Tiger17** as a novel agent in regenerative medicine. Its ability

to orchestrate the complex series of events in wound repair, from inflammation to tissue remodeling, underscores its potential as a valuable tool for researchers and a candidate for future clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. A Small Peptide with Potential Ability to Promote Wound Healing - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. Characterization and mechanism of action of amphibian-derived wound-healing-promoting peptides - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. Frontiers | Amphibian-derived wound healing peptides: chemical molecular treasure trove for skin wound treatment \[frontiersin.org\]](#)
- To cite this document: BenchChem. [The Foundational Science of Tiger17 in Tissue Regeneration: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15542187/docs#the-foundational-science-of-tiger17-in-tissue-regeneration-a-technical-guide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)